

Technical Guide: Comparative Selectivity of PEAQX (NVP-AAM077) vs. Ifenprodil

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Compound of Interest

Compound Name: PEAQX tetrasodium salt

Cat. No.: B1191907

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Executive Summary

For researchers investigating N-methyl-D-aspartate receptor (NMDAR) physiology, distinguishing between GluN2A and GluN2B subunits is critical for mapping synaptic plasticity (LTP vs. LTD) and excitotoxicity pathways.

- Ifenprodil is the gold-standard GluN2B-selective antagonist.^[1] It functions via an allosteric mechanism, offering high selectivity (>200-fold) and a wide therapeutic window. It is a robust tool for isolating GluN2B-mediated currents.
- PEAQX (NVP-AAM077) is a GluN2A-preferring competitive antagonist.^{[2][3][4]} Unlike Ifenprodil, it is not highly selective. Its selectivity ratio (GluN2A:GluN2B) is species-dependent and concentration-sensitive (ranging from 10-fold to 100-fold).

The Bottom Line: While Ifenprodil can be used at saturating concentrations to block GluN2B without affecting GluN2A, PEAQX requires precise titration. Using PEAQX at concentrations >0.4 μ M risks significant off-target blockade of GluN2B receptors.

Mechanistic Distinctness

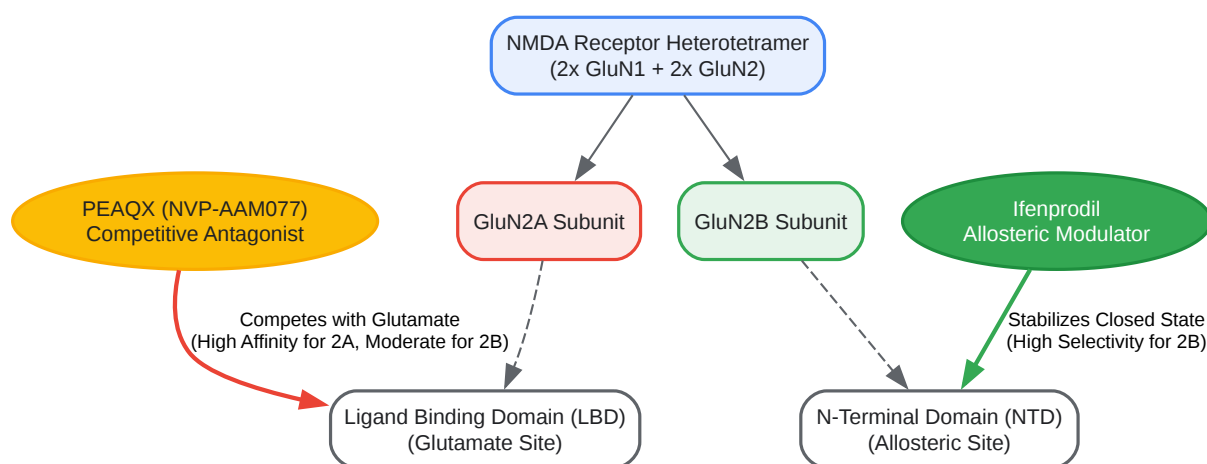
To use these tools effectively, one must understand where and how they bind. The difference in their binding sites dictates their selectivity profiles and kinetics.

Binding Architectures

- PEAQX (Competitive): Binds to the Ligand Binding Domain (LBD) of the GluN2 subunit. It competes directly with Glutamate. Because the LBD is highly conserved between GluN2A and GluN2B, achieving high selectivity here is structurally difficult.
- Ifenprodil (Allosteric): Binds to the Amino-Terminal Domain (NTD) interface between GluN1 and GluN2B.[5] This region is structurally distinct between subtypes, allowing Ifenprodil to achieve high selectivity. It stabilizes the receptor in a low open-probability state (non-competitive).

Mechanism Visualization

The following diagram illustrates the structural binding differences that drive the selectivity profiles.



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Caption: Figure 1. Differential binding sites. PEAQX targets the conserved glutamate site (LBD), leading to lower selectivity. Ifenprodil targets the variable NTD, ensuring high GluN2B specificity.

Quantitative Selectivity Profile

The following data aggregates IC50 and Ki values from recombinant expression systems (Xenopus oocytes and HEK293 cells). Note the significant species difference for PEAQX.

Feature	PEAQX (NVP-AAM077)	Ifenprodil
Primary Target	GluN2A (Preferential)	GluN2B (Selective)
Mechanism	Competitive (Glutamate site)	Non-competitive (Allosteric NTD)
Human Ki (GluN2A)	~8 nM	> 100,000 nM
Human Ki (GluN2B)	~3,000 nM	~0.3 nM
Rodent Ki (GluN2A)	~26 nM	> 100,000 nM
Rodent Ki (GluN2B)	~130 nM	~0.3 nM
Selectivity Ratio	~100x (Human) / ~5-10x (Rodent)	>400x (Conserved)
Max Inhibition	100% (Full block)	~80-90% (Partial block possible)

Critical Insight for Rodent Studies: In rat/mouse models, PEAQX is not highly selective. The window between blocking GluN2A and GluN2B is very narrow (only ~5-fold difference in some assays).

- Implication: You cannot rely on a single concentration of PEAQX to purely isolate GluN2A-mediated currents in rodent slices.

Experimental Protocols: The "Subtraction" Method

Because PEAQX has a narrow selectivity window, a Subtraction Protocol is the only self-validating method to accurately quantify GluN2A vs. GluN2B currents. Do not simply apply PEAQX and assume the remaining current is GluN2B.

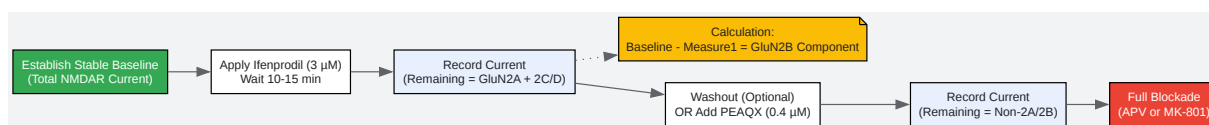
Methodology: Whole-Cell Voltage Clamp (Acute Slices)

Objective: Dissect NMDAR current components in hippocampal CA1 pyramidal neurons.

Reagents:

- ACSF: Standard, Mg²⁺-free (to relieve voltage block) or hold at +40mV.
- Agonist: NMDA (50 μ M) + Glycine (10 μ M) OR electrical stimulation of Schaffer collaterals.
- Antagonist A: Ifenprodil (3 μ M) – Saturating dose for GluN2B.
- Antagonist B: PEAQX (0.4 μ M) – "Selective" dose for GluN2A.

Workflow Diagram:



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Caption: Figure 2. Pharmacological isolation workflow. Order of application minimizes error due to PEAQX's cross-reactivity.

Step-by-Step Protocol

- Baseline Recording: Establish a stable NMDAR-mediated EPSC (excitatory postsynaptic current) baseline for at least 10 minutes.
- Isolate GluN2B (The Safe Step): Apply Ifenprodil (3 μ M).
 - Why: Ifenprodil is highly selective.^{[4][6][7][8]} The reduction in current represents the GluN2B-mediated component.
 - Note: Ifenprodil is use-dependent; ensure stimulation is maintained.
- Characterize GluN2A (The Calculated Step):

- The current remaining in the presence of Ifenprodil is predominantly GluN2A (in adult hippocampus).
- Validation: You can subsequently apply PEAQX (0.4 μ M). If the remaining current is abolished, it confirms it was GluN2A.
- Warning: Do not apply PEAQX before Ifenprodil if you are studying rodents, as it may partially block GluN2B, confounding your calculation of the "GluN2B component."

Application Scientist "Pro-Tips"

The "Dirty" PEAQX Reality

If you read older papers (circa 2002-2005), they may claim PEAQX is a clean GluN2A antagonist. Do not trust this blindly. In rodent tissue, 0.4 μ M PEAQX blocks ~80% of GluN2A but can also block ~15-20% of GluN2B.

- Solution: Always use Ifenprodil to define the GluN2B component first.

TCN-201: A Better Alternative?

For researchers strictly needing to block GluN2A, consider TCN-201. It is a non-competitive GluN2A antagonist with higher selectivity than PEAQX. However, TCN-201 has solubility issues and is glycine-dependent (it becomes less potent at high glycine concentrations). PEAQX remains popular because it is water-soluble (as the tetrasodium salt) and easy to handle.

Zinc is not a Drug

While Zinc (Zn^{2+}) is a physiological blocker of GluN2A, it is notoriously difficult to use in slice pharmacology due to buffering by proteins and high background noise. PEAQX is superior to Zinc for pharmacological isolation, provided the concentration is strictly controlled.

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